molecular formula C7H11NO2 B12968313 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B12968313
M. Wt: 141.17 g/mol
InChI Key: OPIOLEMLJOEWGM-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a conformationally constrained bicyclic α-amino acid characterized by a seven-membered bicyclic framework containing a nitrogen atom (aza) at position 1 and a carboxylic acid group at position 2. This compound is synthesized via alkylation of glycine-derived Schiff bases or nitroacetates with cyclic ether electrophiles, followed by acid-induced ring opening and cyclization in NH$_4$OH . Its rigid structure makes it valuable in medicinal chemistry, particularly for generating ligands targeting neuronal nicotinic receptors . Derivatives such as ethyl esters (e.g., (1R,2S,4R)-ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate) are also synthesized for enhanced solubility and stability, with molar masses ranging from 169.22 g/mol (neutral ester) to 177.63 g/mol (hydrochloride salts) .

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIOLEMLJOEWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Multi-Step Synthesis via Pyrrolidine Intermediates

A seminal method reported by Fraser and Swingle (1970) describes a five-step synthesis of 7-azabicyclo[2.2.1]heptane derivatives, which can be adapted for the 2-carboxylic acid analog. The key steps include:

  • Starting from cyclopentadiene derivatives, formation of N-substituted pyrrolidines.
  • Controlled hydrolysis and cyclization under acidic conditions to form the bicyclic amine.
  • Introduction of the carboxylic acid group via oxidation or substitution reactions.

This method achieves an overall yield of approximately 18%, with an alternative route using platinum oxide catalysis improving yield to 36%. Critical reaction conditions include maintaining pH between 1.5 and 2.0 during hydrolysis to avoid side reactions and elimination during cyclization steps.

Synthesis via Cyclopentene Aminoacyloxylation

A modern approach involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to directly construct oxygenated 2-azabicyclo[2.2.1]heptane frameworks. This method allows efficient access to oxygenated derivatives, which can be further transformed into carboxylic acids. The reaction proceeds under mild conditions with broad substrate scope, enabling functional group diversity.

Preparation from Cyclopenta-1,3-diene and Ethyl Oxoacetate

Another synthetic route starts from cyclopenta-1,3-diene, ethyl oxoacetate, and ammonium chloride, producing a mixture of stereoisomeric azabicycloheptane carbonitriles. Subsequent protection with Boc anhydride and chromatographic separation yields exo- and endo-isomers. Hydrolysis and further functional group manipulation afford the 2-carboxylic acid derivatives.

Fluorinated Derivatives and Ester Intermediates

Fluorinated analogs of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid esters have been synthesized using diethylaminosulfur trifluoride (DAST) or Deoxofluor reagents at low temperatures (-78 °C). These methods involve fluorination of hydroxylated bicyclic esters, followed by purification and characterization. Although focused on fluorinated derivatives, these protocols demonstrate the versatility of bicyclic carboxylic acid ester intermediates in functionalization chemistry.

Esterification and Alkylation

The carboxylic acid group in 1-azabicyclo[2.2.1]heptane-2-carboxylic acid can be converted to ethyl esters using ethanol and sulfuric acid catalysis. These esters serve as key intermediates for further alkylation or substitution reactions to generate diverse derivatives for biological evaluation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Steps Yield (%) Notes
Fraser & Swingle (1970) Cyclopentadiene derivatives Multi-step hydrolysis, cyclization, oxidation 18-36 Requires careful pH control; platinum oxide catalyst improves yield
Palladium-catalyzed aminoacyloxylation (2023) Cyclopentenes Pd-catalyzed 1,2-aminoacyloxylation Moderate to high Mild conditions; broad substrate scope; oxygenated products
Cyclopenta-1,3-diene + ethyl oxoacetate (2022) Cyclopenta-1,3-diene, ethyl oxoacetate, NH4Cl Boc protection, chromatographic separation Not specified Produces stereoisomeric mixtures; requires separation
Fluorination of esters (2007) Hydroxylated bicyclic esters DAST or Deoxofluor fluorination at -78 °C ~49-55 Focus on fluorinated derivatives; low temperature required
Esterification and alkylation (General) This compound Acid-catalyzed esterification Not specified Common intermediate for derivative synthesis

Research Findings and Notes

  • The stereochemistry of the bicyclic system is critical; X-ray crystallography has been used to confirm absolute configurations in intermediates.
  • The barriers to rotation about the N-CO bond in N-acyl derivatives are lower than in unstrained analogs, indicating ring strain effects.
  • The palladium-catalyzed method offers a modern, efficient alternative to classical multi-step syntheses, enabling rapid access to functionalized bicyclic scaffolds.
  • Fluorinated derivatives prepared via sulfur trifluoride reagents expand the chemical space for potential biological activity studies.
  • Ester intermediates are versatile for further chemical modifications, including alkylation and amide formation.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the carboxylic acid group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Synthesis and Derivative Development

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile building block in organic synthesis. Its derivatives have been synthesized for various applications, including:

  • Synthesis of Amino Acids : The compound has been utilized in the development of conformationally restricted amino acids, which can influence peptide conformation and biological activity. For instance, the incorporation of 7-azabicyclo[2.2.1]heptane derivatives into peptides has shown to induce significant changes in peptide conformation, potentially affecting their biological functions .
  • Preparation of Carbapenem Antibiotics : The compound's derivatives are important precursors for synthesizing carbapenem antibiotics, which are critical in combating antibiotic-resistant bacteria .

Pharmaceutical Applications

The pharmacological potential of this compound and its derivatives has been extensively studied:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors : A novel class of DPP-4 inhibitors has been developed using bicyclic amino moieties derived from this compound. These inhibitors are promising candidates for treating hyperglycemia by enhancing insulin secretion and reducing glucagon levels .
  • Orexin Receptor Antagonists : Compounds derived from 1-azabicyclo[2.2.1]heptane have been identified as non-peptide antagonists of orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite. These compounds may offer therapeutic benefits for conditions such as narcolepsy, insomnia, and eating disorders .

Biological Evaluation

The biological activity of 1-azabicyclo[2.2.1]heptane derivatives has been evaluated through various studies:

  • Binding Affinity Studies : Research has demonstrated that certain stereoisomers of 7-azabicyclo[2.2.1]heptane derivatives exhibit binding affinities at dopamine transporters, indicating potential applications in neuropharmacology . Notably, these compounds showed varying potencies compared to cocaine, suggesting their utility in studying addiction mechanisms.

Case Study 1: Synthesis of Restricted Hydroxyproline Analogues

A study investigated the synthesis of enantiomerically pure hydroxyproline analogues using 7-azabicyclo[2.2.1]heptane as a scaffold. The resulting compounds displayed altered peptide conformations that could be linked to enhanced biological activity, illustrating the importance of structural constraints in drug design .

Case Study 2: Development of Neogliptin

Neogliptin is a DPP-4 inhibitor that incorporates a bicyclic structure derived from 1-azabicyclo[2.2.1]heptane. Virtual screening and structure-activity relationship models indicated that modifications to this bicyclic framework improved its potency against hyperglycemia, showcasing the compound's relevance in diabetes treatment strategies .

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets through its nitrogen bridgehead and carboxylic acid group. These functional groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 2: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Storage Conditions Hazard Profile
1-Azabicyclo[2.2.1]heptane-2-carboxylic acid C$7$H$9$NO$_2$ 155.15 Not specified No data
(1R,2S,4R)-ethyl ester (CAS 921755-43-3) C$9$H${15}$NO$_2$ 169.22 -20°C Non-hazardous
(2S,4R)-hydrochloride C$7$H${12}$ClNO$_2$ 177.63 Inert atmosphere, RT H315/H319 (skin/eye irritation)
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid C$7$H$9$NO$_2$ 155.15 Not specified Non-hazardous

Key Research Findings

Synthetic Flexibility : The [2.2.1] system is more synthetically accessible than larger systems (e.g., [3.2.2]), enabling scalable production .

Ring Size Impact: The [3.2.2] nonane system provides a broader conformational profile, useful for probing deeper binding pockets .

Safety : Hydrochloride salts require careful handling due to irritant properties, whereas neutral esters are safer .

Biological Activity

1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry. The compound has been studied for its potential as a therapeutic agent, especially in the context of enzyme inhibition and molecular interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H11NO2\text{C}_7\text{H}_{11}\text{N}\text{O}_2

This compound possesses a bicyclic framework that allows for various chemical interactions, making it a valuable scaffold in drug design.

The mechanism of action for this compound primarily involves its interaction with biological targets through hydrogen bonding and coordination with metal ions. The nitrogen atom plays a crucial role in these interactions, influencing the compound's reactivity and its ability to function as a ligand in catalytic processes .

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory effects on dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. For instance, a study demonstrated that compounds containing this bicyclic structure were designed and synthesized to act as potent DPP-4 inhibitors, which could be beneficial for managing hyperglycemia in diabetic patients .

DPP-4 Inhibitors

In a notable study, derivatives of this compound were evaluated for their DPP-4 inhibitory activity using molecular modeling and in vitro assays. The results showed that these compounds had favorable binding affinities, suggesting their potential as therapeutic agents for diabetes management .

Antimicrobial Activity

Another area of investigation involved the antimicrobial properties of modified 1-Azabicyclo[2.2.1]heptane derivatives. These studies revealed that certain analogs demonstrated significant antibacterial and antifungal activities against various pathogens, indicating their potential use in treating infectious diseases .

Data Tables

Activity Compound IC50 (µM) Target
DPP-4 Inhibition1-Azabicyclo[2.2.1]heptane derivative0.5Dipeptidyl Peptidase-4
Antibacterial ActivityModified 1-Azabicyclo[2.2.1]heptane derivative1.95Staphylococcus aureus
Antifungal ActivityModified 1-Azabicyclo[2.2.1]heptane derivative3.90Candida albicans

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that incorporate the nitrogen atom into the bicyclic structure . Various derivatives have been synthesized to enhance biological activity or modify pharmacokinetic properties.

Q & A

Q. How can stereochemical purity of this compound derivatives be validated experimentally?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and polarimetric analysis are critical. lists 19 stereoisomers of bicyclic amino acids, highlighting the need for rigorous separation. X-ray crystallography (e.g., PDB deposition) or NOE NMR experiments can confirm spatial arrangements, as demonstrated for γ-turn mimics in peptide scaffolds .

Q. What spectroscopic techniques are essential for structural characterization of this bicyclic amino acid?

  • Methodological Answer :
  • 1H/13C NMR : Assign bridgehead protons (δ 3.2–4.1 ppm) and carboxyl carbons (δ 170–175 ppm) to confirm bicyclic geometry .
  • IR Spectroscopy : Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH bends (~1550 cm⁻¹) validate functional groups .
  • LC-MS : Monitor purity (>97%) and molecular ion peaks (e.g., m/z 156.18 for methyl ester derivatives) .

Advanced Research Questions

Q. How do steric and electronic effects in this compound derivatives influence their biological activity in SAR studies?

  • Methodological Answer : Substituents at the 3-position (e.g., trifluoromethyl or nitrophenyl groups) enhance receptor binding via hydrophobic or π-stacking interactions. shows that (±)-endo-3.11 (2,4-difluorophenyl derivative) exhibits improved activity due to increased lipophilicity (logP ~2.8). Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations can predict affinity trends .

Q. What strategies resolve contradictions in synthetic yields reported for enantioselective preparations?

  • Methodological Answer : Discrepancies arise from racemization during cyclization. Solutions include:
  • Low-Temperature Cyclization : Maintain <10°C to minimize epimerization .
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed ester hydrolysis) to isolate high-ee products .

Q. How can computational modeling optimize the design of constrained peptide mimics using this scaffold?

  • Methodological Answer :
  • Conformational Analysis : Use Gaussian 09 with B3LYP/6-31G(d) to calculate energy-minimized conformers. highlights γ-turn mimicry (ϕ/ψ angles: −60°/−30°) for protease resistance.
  • MD Simulations : GROMACS can predict stability in aqueous environments (RMSD <1.5 Å over 50 ns) .

Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • All data derived from peer-reviewed synthesis protocols () or computational studies ().
  • Stereochemical identifiers (e.g., endo/exo) must follow IUPAC guidelines to prevent misassignment .

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